AX20017

Tuberculosis Kinase Inhibition Drug Discovery

AX20017 is a small-molecule, cell-permeable tetrahydrobenzothiophene compound that functions as a highly selective, ATP-competitive inhibitor of mycobacterial protein kinase G (PknG), a eukaryotic-like serine/threonine kinase essential for the intracellular survival of Mycobacterium tuberculosis. It exhibits an in vitro IC50 of 0.39 µM against PknG and has a defined binding mode elucidated by X-ray crystallography.

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
Cat. No. B15568479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAX20017
Molecular FormulaC13H16N2O2S
Molecular Weight264.35 g/mol
Structural Identifiers
InChIInChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17)
InChIKeyVATFNEMGBRWLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AX20017 for Tuberculosis Research: A Highly Selective Mycobacterial PknG Inhibitor with Defined Potency and Structural Basis


AX20017 is a small-molecule, cell-permeable tetrahydrobenzothiophene compound that functions as a highly selective, ATP-competitive inhibitor of mycobacterial protein kinase G (PknG), a eukaryotic-like serine/threonine kinase essential for the intracellular survival of Mycobacterium tuberculosis [1]. It exhibits an in vitro IC50 of 0.39 µM against PknG and has a defined binding mode elucidated by X-ray crystallography [2]. Unlike many anti-tubercular agents, AX20017 targets a virulence factor rather than an essential metabolic enzyme, and its selectivity profile against a panel of 28 human kinases has been experimentally characterized [1].

Why Substituting AX20017 with Other PknG Inhibitors or Broad-Spectrum Kinase Inhibitors Compromises Experimental Reproducibility in TB Research


Generic substitution of AX20017 with other reported PknG inhibitors or broad-spectrum kinase inhibitors is not scientifically sound due to substantial differences in target potency, selectivity profile, and validated functional outcomes. While several compounds, such as RO9021 and Talaramide A, have been reported to inhibit PknG, their potency is significantly lower than that of AX20017 (IC50 values of 4.4 µM and 55 µM, respectively, compared to 0.39 µM for AX20017) [1][2]. More critically, the selectivity profile of AX20017 has been rigorously characterized against a panel of 28 human kinases and 11 mycobacterial kinases, a level of characterization often absent for alternative compounds [3]. This established selectivity is essential for studies aiming to attribute observed biological effects specifically to PknG inhibition rather than off-target kinase activity. Furthermore, the functional consequences of AX20017-mediated PknG inhibition, including lysosomal transfer and killing of intracellular mycobacteria, have been directly validated in cellular and in vivo models, providing a robust, reproducible phenotype that may not be replicated by less potent or less specific alternatives [3][4].

AX20017 Quantitative Evidence Guide: Head-to-Head Potency, Selectivity, and Functional Comparisons for Procurement Decisions


AX20017 Demonstrates 11-Fold Greater Potency Against PknG Compared to the Next-Generation Inhibitor RO9021

AX20017 exhibits an IC50 of 0.39 µM for PknG, which is approximately 11-fold more potent than the more recently identified PknG inhibitor RO9021 (IC50 = 4.4 ± 1.1 µM) when compared under similar in vitro kinase assay conditions [1][2].

Tuberculosis Kinase Inhibition Drug Discovery

AX20017 Exhibits >140-Fold Superior Potency Over the Natural Product PknG Inhibitor Talaramide A

Compared to the natural product PknG inhibitor Talaramide A, which has a reported IC50 of 55 µM, AX20017 is >140-fold more potent in inhibiting PknG activity (IC50 = 0.39 µM) [1][2].

Tuberculosis Natural Product Kinase Inhibition

AX20017 is Functionally Inactive Against a Panel of 28 Human Kinases, Including the Closest Mammalian Homolog PKCα

In a selectivity screen, AX20017 at concentrations up to 10 µM exhibited no significant inhibitory activity against 28 archetypical human kinases from six major protein kinase groups, including PKCα, the mammalian kinase most closely related to PknG. In contrast, it potently inhibited PknG activity under identical assay conditions [1].

Kinase Selectivity Off-Target Effects Host-Directed Therapy

AX20017 Treatment Reduces Mycobacterial Survival in In Vitro Latency Models (Hypoxia, Persisters, Nutrient Starvation)

Inhibition of PknG by AX20017 reduces mycobacterial survival in in vitro models of latency, including hypoxia, persister assays, and nutrient starvation. While quantitative survival data for AX20017 in these models is described as a significant reduction, the study's primary quantitative output is a 5- to 15-fold reduction in Mtb survival in a chronic mouse infection model when the pknG gene is deleted, validating the target's role and providing a strong inference for the inhibitor's potential effect [1].

Latent Tuberculosis Drug Tolerance Persistence

AX20017 Completely Inactivates PknG-Mediated Lysosomal Escape at 10 µM Without Affecting Extracellular Bacterial Growth

AX20017 at a concentration of 10 µM completely inactivates PknG-mediated blockage of lysosomal transfer and degradation of M. bovis BCG in macrophages, as demonstrated by confocal microscopy. Importantly, at this same concentration, AX20017 does not affect the growth of BCG outside its infected host cell, confirming that its effect is specific to the intracellular survival mechanism mediated by PknG .

Host-Pathogen Interaction Macrophage Infection Lysosomal Trafficking

High-Impact Application Scenarios for AX20017: From Basic Host-Pathogen Research to Drug Discovery Programs


Investigating Mycobacterial Virulence and Intracellular Survival Mechanisms in Macrophages

Researchers studying the molecular mechanisms by which Mycobacterium tuberculosis evades host immune defenses within macrophages can use AX20017 to selectively inhibit PknG and observe the resulting effects on lysosomal trafficking and bacterial survival. The validated functional outcome—complete inactivation of lysosomal escape at 10 µM without affecting extracellular growth—provides a clear and reproducible experimental endpoint .

Chemical Probe for Validating PknG as a Drug Target in Latent and Persistent Tuberculosis Models

In drug discovery programs focused on developing adjunct therapies for latent TB or shortening treatment duration, AX20017 serves as a well-characterized chemical probe to validate PknG's role in promoting survival under latency-like conditions (hypoxia, nutrient starvation) and in persister cell populations. Its established activity in reducing mycobacterial survival in these models supports its use in target validation studies [1].

Selectivity Benchmarking for New PknG Inhibitor Development

Pharmaceutical and academic medicinal chemistry groups developing next-generation PknG inhibitors can use AX20017 as a reference standard for benchmarking potency and selectivity. Its well-defined IC50 of 0.39 µM and its characterized inactivity against a panel of 28 human kinases provide a quantitative and qualitative baseline against which new chemical entities can be compared in head-to-head assays [2][3].

Structural Biology Studies of Kinase-Inhibitor Interactions

Structural biologists can utilize AX20017 as a tool to study ATP-binding site conformations in PknG. The X-ray crystal structure of the PknG-AX20017 complex (PDB ID: 2PZI) provides atomic-level detail on the unique binding pocket formed by a set of amino acid residues not found in human kinases. This structural information can guide rational drug design and be used to validate computational docking models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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